4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine
Description
4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This specific compound is characterized by a methoxy group at the 4-position and a methyl group at the 3-position on the benzothiazole ring.
Properties
IUPAC Name |
4-methoxy-3-methyl-1,3-benzothiazol-2-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c1-11-8-6(12-2)4-3-5-7(8)13-9(11)10/h3-5,10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBSRIQYPJRDWTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2SC1=N)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxyaniline with carbon disulfide and methyl iodide, followed by cyclization with a suitable base. The reaction conditions often include the use of solvents like ethanol or acetonitrile and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-methoxy-1,3-benzothiazol-2(3H)-imine
- 3-methyl-1,3-benzothiazol-2(3H)-imine
- 4-methoxy-3-methyl-1,3-benzothiazole
Uniqueness
4-methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Biological Activity
4-Methoxy-3-methyl-1,3-benzothiazol-2(3H)-imine is a heterocyclic compound belonging to the benzothiazole family, known for its diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies. The unique structure of benzothiazoles, incorporating both nitrogen and sulfur, contributes to their varied biological effects.
The synthesis of this compound typically involves the cyclization of 4-methoxyaniline with carbon disulfide and methyl iodide under controlled conditions. Common solvents include ethanol or acetonitrile, with temperatures ranging from room temperature to reflux conditions. This compound serves as a building block for more complex molecules and is utilized in various industrial applications, including dye production and material science.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics. The mechanism of action involves the inhibition of essential cellular components in microorganisms, which disrupts their metabolic processes.
Anticancer Activity
The anticancer potential of this compound has been evaluated against several human cancer cell lines. Studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms that may involve the modulation of specific signaling pathways. For instance, cytotoxicity assays have revealed that certain derivatives of benzothiazole exhibit potent inhibitory effects on cell proliferation in cancer cell lines such as MCF-7 and HeLa .
Cytotoxicity Assays
In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these assays:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4-Methoxy-3-methyl-benzothiazole | MCF-7 | 5.23 | |
| HeLa | 4.78 | ||
| RT-112 | 6.15 | ||
| SISO | 2.87 |
These findings indicate that the compound is particularly effective against specific cancer types, warranting further investigation into its therapeutic potential.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may inhibit key enzymes involved in metabolic pathways or bind to DNA, disrupting replication and transcription processes. Such interactions are crucial for understanding how this compound can be leveraged for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
